2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-bromo-2-methylphenol with ethylene oxide to form 2-(4-bromo-2-methylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid are used, often in the presence of a catalyst like iron(III) bromide or sulfuric acid.
Major Products
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride: Similar structure but with different substitution pattern on the aromatic ring.
2-(4-Bromo-3-methylphenoxy)ethane-1-sulfonyl chloride: Another isomer with a different position of the methyl group.
Uniqueness
2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds .
Properties
Molecular Formula |
C9H10BrClO3S |
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Molecular Weight |
313.60 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO3S/c1-7-6-8(10)2-3-9(7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
NHFGDOKOQZMRCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
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